![molecular formula C10H8ClNO2 B2703128 7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione CAS No. 80452-55-7](/img/structure/B2703128.png)
7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione
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Description
7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione is a chemical compound with the molecular formula C10H8ClNO2 . It is an intermediate in the synthesis of Tolvaptan , an orally active nonpeptide arginine vasopressin V2 receptor antagonist .
Synthesis Analysis
The synthetic method of 7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione involves several steps . It starts with an acylation reaction between 4-chloroaniline and succinic anhydride to obtain 4-(4-chloroaniline)-4-oxobutyric acid. This is followed by an intramolecular Friedel-Craft reaction on 4-(4-chloroaniline)-4-oxobutyric acid to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. The compound is then reacted with ethylene glycol to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal. The ketal is reduced, and de-ketalation is carried out under acidic conditions to obtain 7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one .Molecular Structure Analysis
The molecular structure of 7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione consists of a seven-membered heterocyclic system with one nitrogen atom . The molecular weight of this compound is 209.63 .Chemical Reactions Analysis
The synthesis of 7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione involves several chemical reactions including acylation, intramolecular Friedel-Craft reaction, reaction with ethylene glycol, reduction, and de-ketalation .Scientific Research Applications
- Tolvaptan , an orally active nonpeptide arginine vasopressin V2 receptor antagonist, is synthesized using 7-Chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione as an intermediate . Tolvaptan is used for the treatment of hyponatremia (low blood sodium levels) associated with conditions like heart failure and liver cirrhosis.
- The tetrahydrobenzoazepine scaffold, to which this compound belongs, is found in various cardiovascular drugs like evacetrapib and benazepril .
Medicinal Chemistry and Drug Development
properties
IUPAC Name |
7-chloro-3,4-dihydro-1H-1-benzazepine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-6-1-2-8-7(5-6)9(13)3-4-10(14)12-8/h1-2,5H,3-4H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUGIDNPYWLNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C(C1=O)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione |
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